2-Methyl-3-piperidin-1-yl-propan-1-ol CAS 62101-67-1 properties
2-Methyl-3-piperidin-1-yl-propan-1-ol CAS 62101-67-1 properties
An In-Depth Technical Guide to 2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS 62101-67-1)
Executive Summary
2-Methyl-3-piperidin-1-yl-propan-1-ol, identified by CAS number 62101-67-1, is a bifunctional organic compound featuring a secondary alcohol and a tertiary amine integrated into a piperidine scaffold. While commercially available as a chemical intermediate, it remains a sparsely characterized molecule in public scientific literature.[1][2] This guide synthesizes the available structural information and, leveraging first principles of organic chemistry, provides expert insights into its anticipated properties, potential synthetic routes, and prospective applications. The primary objective is to offer a foundational understanding for researchers considering this molecule as a building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, while clearly delineating the existing gaps in experimental data that necessitate further investigation.
Chemical Identity and Core Properties
The fundamental identity of any chemical substance begins with its structural and molecular formula. 2-Methyl-3-piperidin-1-yl-propan-1-ol is a chiral molecule containing a stereocenter at the carbon bearing the hydroxyl group. It is typically supplied as a racemate.
Structural and Molecular Data
The core physicochemical identifiers for this compound are summarized below. This information is foundational for all laboratory and computational work.
| Identifier | Value | Source(s) |
| CAS Number | 62101-67-1 | [3][4] |
| Molecular Formula | C₉H₁₉NO | [3][5] |
| Molecular Weight | 157.26 g/mol | [5] |
| IUPAC Name | 2-methyl-3-(piperidin-1-yl)propan-1-ol | N/A |
| Canonical SMILES | CC(CO)CN1CCCCC1 | N/A |
Molecular Structure
The structural arrangement dictates the molecule's chemical behavior, including its reactivity and potential for intermolecular interactions.
Caption: 2D structure of 2-Methyl-3-piperidin-1-yl-propan-1-ol.
Anticipated Spectroscopic Profile
While experimental spectra for this specific molecule are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This predictive analysis is crucial for researchers who will need to confirm the identity and purity of the material post-synthesis or upon purchase.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic protons in the piperidine ring and the CH₂ group adjacent to the nitrogen. The key anticipated signals are:
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-OH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
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-CH₂OH Protons: A doublet of doublets (or a more complex multiplet) due to coupling with the adjacent CH proton.
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-CH(CH₃) Proton: A multiplet resulting from coupling to the -CH₂OH and -CH₂N- protons.
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-CH₂N- Protons: Two diastereotopic protons that will likely appear as distinct multiplets, coupling with the adjacent CH proton and the protons on the piperidine ring.
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Piperidine Ring Protons: A series of complex, overlapping multiplets.
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-CH₃ Protons: A doublet, coupling with the adjacent CH proton.
Caption: Predicted ¹H NMR spin-spin coupling relationships.
¹³C NMR Spectroscopy
Nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon environment in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic functional group absorptions:
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O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹, characteristic of an alcohol.
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C-H Stretch: Multiple sharp absorptions between 2850-3000 cm⁻¹.
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C-O Stretch: A moderate to strong absorption around 1050-1150 cm⁻¹.
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C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region.
Proposed Synthetic Pathway
For researchers aiming to synthesize this molecule, a logical and efficient approach is the Mannich reaction, a cornerstone of aminoalkylalkanol synthesis. This method offers high atom economy and utilizes readily available starting materials.
Retrosynthetic Analysis
The C-N bond between the propanol backbone and the piperidine ring is the key disconnection. This suggests a reaction between a piperidine nucleophile and an appropriate electrophilic propanol precursor. A Mannich-type reaction is ideal.
Step-by-Step Protocol (Hypothetical)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq.), isobutyraldehyde (1.1 eq.), and a suitable solvent such as ethanol.
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Mannich Reaction: Add paraformaldehyde (1.2 eq.) to the mixture. The reaction is often catalyzed by a small amount of acid (e.g., HCl) or can proceed under neat conditions with heating.
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Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Methyl-3-piperidin-1-yl-propan-1-ol.
Causality Note: Isobutyraldehyde is chosen as the carbonyl component to provide the 2-methylpropanol backbone. Paraformaldehyde serves as the source of the methylene bridge (-CH₂-), and piperidine acts as the amine nucleophile. This three-component reaction efficiently constructs the target molecule.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Applications and Future Research
Role as a Synthetic Building Block
The true value of 2-Methyl-3-piperidin-1-yl-propan-1-ol lies in its bifunctionality.
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The secondary alcohol can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution.
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The tertiary amine (piperidine nitrogen) provides a basic and nucleophilic center, which can be protonated to form salts or used in further reactions.
This dual reactivity makes it a valuable intermediate for creating more complex molecules with potential applications in:
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Medicinal Chemistry: The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[6] This molecule could serve as a starting point for the synthesis of novel analgesics, antipsychotics, or other neuro-active agents.
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Materials Science: As a di-functional monomer, it could potentially be incorporated into polymers, such as polyurethanes or polyesters, to introduce pendant piperidine groups that can alter material properties like solubility, thermal stability, or pH-responsiveness.
Future Research Directions
A significant opportunity exists for a full characterization of this compound. Key areas for future investigation include:
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Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa.
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Complete Spectroscopic Analysis: Acquisition and publication of high-resolution ¹H NMR, ¹³C NMR, MS, and IR spectra to create a public, verifiable reference.
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Pharmacological Screening: Initial in vitro screening against a panel of common biological targets (e.g., GPCRs, ion channels) to identify any potential bioactivity.
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Toxicological Evaluation: A preliminary assessment of cytotoxicity using standard cell-based assays to establish a baseline safety profile.
Safety and Handling
No specific safety data sheet (SDS) for 2-Methyl-3-piperidin-1-yl-propan-1-ol is readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS 62101-67-1) represents a chemical entity with untapped potential. While its current role is confined to that of a research chemical building block, its structure, featuring the pharmacologically significant piperidine ring and a reactive alcohol handle, suggests that it is a promising starting point for innovation in drug discovery and materials science. This guide provides a comprehensive overview based on available data and chemical principles, highlighting the clear need and opportunity for further empirical research to fully elucidate its properties and unlock its potential applications.
References
[3] Key Organics. 62101-67-1 | 2-methyl-3-piperidin-1-yl-propan-1-ol. [1] Fluorochem Ltd. 2-Methyl-3-piperidin-1-yl-propan-1-ol. [5] Santa Cruz Biotechnology, Inc. 2-Methyl-3-piperidin-1-yl-propan-1-ol | CAS 62101-67-1. [7] National Center for Biotechnology Information. PubChem Compound Summary for CID 23283151, 2-Methyl-1-(piperidin-4-yl)propan-1-ol. [4] ChemicalBook. 2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL | 62101-67-1. [2] Santa Cruz Biotechnology, Inc. Japanese Product Page for 2-Methyl-3-piperidin-1-yl-propan-1-ol. Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. [6] El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports.
Sources
- 1. Novachem | 2-Methyl-3-piperidin-1-yl-propan-1-ol F040201-1G 62101-67-1 Fluorochem Ltd [novachem.com.au]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL | 62101-67-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1-(piperidin-4-yl)propan-1-ol | C9H19NO | CID 23283151 - PubChem [pubchem.ncbi.nlm.nih.gov]
